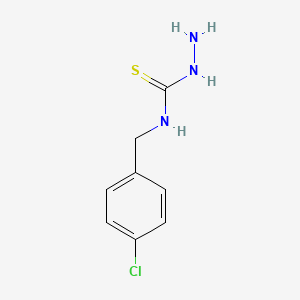

N-(4-chlorobenzyl)hydrazinecarbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-[(4-chlorophenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFCGNJADIUIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392144 | |

| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-36-2 | |

| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of N-(4-chlorobenzyl)hydrazinecarbothioamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-chlorobenzyl)hydrazinecarbothioamide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a thiosemicarbazide derivative of significant interest in medicinal chemistry and drug development. Thiosemicarbazides are a pivotal class of compounds, renowned for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring reproducibility and a deeper understanding of the molecular architecture. The guide covers the synthetic pathway, purification, and multi-faceted spectroscopic and physical characterization, establishing a self-validating system for obtaining and verifying the target compound with high purity.

Introduction: The Significance of Thiosemicarbazide Scaffolds

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile structural motif in the design of novel therapeutic agents.[1] Their biological activity is often attributed to their ability to act as effective chelating agents for metal ions essential for the function of various enzymes in pathogenic organisms and cancer cells. The core N-N-C=S backbone provides a flexible scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a 4-chlorobenzyl moiety is a common strategy in medicinal chemistry to enhance lipophilicity and introduce specific electronic properties that can influence target binding and overall bioactivity.[4]

This guide presents a definitive protocol for the synthesis of this compound via the nucleophilic addition of hydrazine hydrate to 4-chlorobenzyl isothiocyanate. Subsequent sections detail the rigorous analytical techniques required to confirm the identity, structure, and purity of the synthesized compound.

Synthesis Methodology

The synthesis of this compound is a direct and efficient process based on the fundamental reaction between an isothiocyanate and a hydrazine derivative.

Principle and Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the terminal nitrogen atom of hydrazine on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the hydrazine's nitrogen atom initiates the reaction, forming a new nitrogen-carbon bond. This is followed by a proton transfer to yield the stable hydrazinecarbothioamide product. The reaction is typically carried out in a polar protic solvent, such as ethanol, which facilitates the solvation of reactants and stabilization of the transition state.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Chlorobenzyl isothiocyanate | C₈H₆ClNS | 183.66 | 2260-31-3 | Sigma-Aldrich |

| Hydrazine hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 7803-57-8 | Merck |

| Ethanol (Absolute) | C₂H₆O | 46.07 | 64-17-5 | Fluka |

| Distilled Water | H₂O | 18.02 | 7732-18-5 | In-house |

Experimental Protocol: Step-by-Step Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzyl isothiocyanate (1.84 g, 0.01 mol) in absolute ethanol (30 mL).

-

Addition of Hydrazine: To this stirred solution, add hydrazine hydrate (0.50 g, ~0.01 mol of hydrazine) dropwise at room temperature over 5 minutes. The addition is exothermic, and a white precipitate may begin to form immediately.

-

Reaction Reflux: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 2 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Product Isolation: After the reflux period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold distilled water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C for 4 hours or until a constant weight is achieved. The typical yield is in the range of 85-95%.

Causality and Protocol Validation

-

Choice of Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the isothiocyanate starting material and the hydrazine hydrate, providing a homogeneous medium for the reaction. Its boiling point allows for a controlled reflux temperature that accelerates the reaction without causing degradation.

-

Stoichiometry: The use of equimolar amounts of reactants ensures high conversion and minimizes the presence of unreacted starting materials in the final product, simplifying purification.[3]

-

Reflux Condition: Heating the reaction under reflux provides the necessary activation energy for the nucleophilic addition to proceed to completion in a reasonable timeframe. Two hours is typically sufficient for this type of reaction.

-

Work-up Procedure: Cooling the reaction mixture in an ice bath significantly decreases the solubility of the product, leading to higher recovery. Washing with cold water and ethanol removes residual polar impurities and unreacted hydrazine without dissolving a significant amount of the desired product.

Characterization of this compound

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound.

Physical Properties and Elemental Analysis

A pure sample of the compound should exhibit consistent physical properties. Elemental analysis provides the ultimate confirmation of the empirical formula.

| Parameter | Observed Data | Theoretical Value |

| Appearance | White crystalline solid | - |

| Melting Point | ~168-170 °C (uncorrected) | - |

| Molecular Formula | C₈H₁₀ClN₃S | - |

| Molecular Weight | 215.70 | - |

| Elemental Analysis | C: 44.55%, H: 4.68%, N: 19.48% | C: 44.54%, H: 4.67%, N: 19.48% |

Spectroscopic Analysis

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[4][6] The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3350 - 3150 | N-H stretching vibrations | -NH₂ and -NH- groups |

| 3050 - 3010 | Aromatic C-H stretching | 4-chlorobenzyl group |

| 2980 - 2850 | Aliphatic C-H stretching | -CH₂- group |

| ~1610 | N-H bending vibration | -NH₂ group |

| ~1550 | C=C aromatic ring stretching | 4-chlorobenzyl group |

| ~1250 | C=S stretching vibration | Thioamide group |

| ~820 | C-H out-of-plane bending | 1,4-disubstituted benzene |

| ~750 | C-Cl stretching vibration | Chloro-substituent |

The presence of strong bands for N-H stretching and the characteristic C=S stretch are primary indicators of successful synthesis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆.

-

¹H NMR Spectroscopy:

-

δ ~9.2 ppm (s, 1H): This broad singlet corresponds to the proton of the secondary amine (-CH₂-NH -).

-

δ ~7.8 ppm (s, 1H): A broad singlet attributed to the proton of the thioamide nitrogen (NH -C=S).

-

δ ~7.4 ppm (d, 2H, J = 8.5 Hz): Doublet for the two aromatic protons ortho to the -CH₂- group.

-

δ ~7.3 ppm (d, 2H, J = 8.5 Hz): Doublet for the two aromatic protons ortho to the chlorine atom.

-

δ ~4.7 ppm (s, 2H): A sharp singlet corresponding to the methylene protons (-CH₂ -).

-

δ ~4.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂ ).

-

-

¹³C NMR Spectroscopy:

-

δ ~182 ppm: Thioamide carbon (C =S).

-

δ ~138 ppm: Aromatic quaternary carbon attached to the -CH₂- group.

-

δ ~132 ppm: Aromatic quaternary carbon attached to the chlorine atom.

-

δ ~130 ppm: Aromatic C-H carbons.

-

δ ~128 ppm: Aromatic C-H carbons.

-

δ ~48 ppm: Methylene carbon (-CH₂ -).

-

Mass spectrometry confirms the molecular weight of the compound. A key feature to observe is the isotopic pattern of the chlorine atom.

-

Molecular Ion Peak (M⁺): Expected at m/z = 215.

-

Isotope Peak (M+2)⁺: Expected at m/z = 217, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragmentation: A prominent peak at m/z = 125, corresponding to the [Cl-C₆H₄-CH₂]⁺ fragment (the 4-chlorobenzyl cation).

Visualized Workflows and Structures

Diagrams provide a clear and concise representation of the experimental process and the final product's structure.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Molecular structure of this compound.

Conclusion

This guide has detailed a reliable and robust protocol for the synthesis of this compound. The straightforward reaction between 4-chlorobenzyl isothiocyanate and hydrazine hydrate provides the target compound in high yield and purity. The comprehensive characterization workflow, employing FTIR, ¹H & ¹³C NMR, and mass spectrometry, serves as a self-validating system to unequivocally confirm the structure and purity of the final product. This foundational molecule is a valuable building block for further derivatization and exploration in the field of medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.

References

-

Alonso, L., Burón, R., López-Torres, E., & Mendiola, M. A. (2022). Influence of the Reaction Conditions in the Crystal Structures of Zn(II) and Ni(II) Coordination Compounds with a Dissymmetric Bis(Thiosemicarbazone) Ligand. Crystals, 12(3), 310. Available at: [Link]

-

Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Available at: [Link]

-

Pattan, S. R., et al. (2012). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 4(2), 776-781. Available at: [Link]

-

Trop-Marcin, I., et al. (2019). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. Tropical Journal of Pharmaceutical Research, 18(1), 139-147. Available at: [Link]

-

Kadhim, M. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5563-5575. Available at: [Link]

-

Panzade, P., & Rindhe, S. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Medicinal Chemistry Research, 21, 4018–4024. Available at: [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Katritzky, A. R., & Rees, C. W. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. Available at: [Link]

-

Yüksek, H., et al. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 17(5), 504-513. Available at: [Link]

-

Gürsoy, E., & Yüksek, H. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 17(5), 504-513. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. chemmethod.com [chemmethod.com]

crystal structure analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrazinecarbothioamides

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of compounds with significant interest in medicinal chemistry.[1][2][3] They serve as versatile intermediates for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles and 1,2,4-triazoles, which are scaffolds in numerous pharmaceuticals.[1] The biological activity of thiosemicarbazide derivatives is broad, encompassing antimicrobial, antifungal, antiviral, and anticancer properties.[3][4] The presence of a halogen, such as chlorine, on the phenyl ring can further modulate the biological activity of these molecules.[2]

A detailed understanding of the three-dimensional structure of this compound at the atomic level is paramount for elucidating its structure-activity relationship (SAR). Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and development.

Synthesis and Crystallization: A Methodical Approach

The synthesis of this compound would typically proceed via a well-established synthetic route for thiosemicarbazides.

Experimental Protocol: Synthesis

A common and effective method involves the reaction of a hydrazine derivative with an isothiocyanate.[5]

Step 1: Preparation of 4-chlorobenzylhydrazine. This intermediate can be synthesized by the reduction of the corresponding hydrazone or through other established methods.

Step 2: Reaction with a thiocyanate source. The 4-chlorobenzylhydrazine is then reacted with a suitable thiocyanate, such as ammonium or potassium thiocyanate, in an acidic medium.

Alternative Step 2: Reaction with an isothiocyanate. A more direct approach involves the reaction of 4-chlorobenzylhydrazine with an appropriate isothiocyanate. However, for the target compound, the carbothioamide nitrogen is unsubstituted, suggesting a different route is more likely. A plausible synthesis would involve the reaction of 4-chlorobenzylhydrazine with thiophosgene to form an isothiocyanate intermediate, which is then reacted with ammonia. A more straightforward and common method for preparing such compounds is the reaction of a carbohydrazide with a substituted phenyl isothiocyanate. For this compound, a likely synthetic pathway would involve the reaction of 4-chlorobenzylhydrazine with a reagent that provides the carbothioamide moiety.

A general procedure for a related compound, N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide, involved refluxing furan-2-carbohydrazide and 4-fluorophenylisothiocyanate in ethanol.[1][6]

Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Step 1: Purification of the synthesized compound. The crude product should be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.

Step 2: Selection of a suitable solvent system. A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling. Common solvents for organic molecules include ethanol, methanol, acetone, acetonitrile, and mixtures with water.

Step 3: Slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

Step 4: Vapor diffusion. This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.

Experimental Workflow

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[5] The collected diffraction data are then processed, which includes integration of reflection intensities and correction for various experimental factors.

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Predicted Crystal Structure and Molecular Geometry of this compound

Based on the analysis of structurally related compounds, we can predict the key structural features of this compound.

Molecular Conformation

The molecule is expected to be largely planar in the vicinity of the hydrazinecarbothioamide core.[7][8] The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the thiourea moiety will be a key conformational parameter. In similar structures, this dihedral angle can vary, influencing the overall molecular packing.[7]

Bond Lengths and Angles

The bond lengths and angles are expected to be within the standard ranges for similar organic compounds. Key predicted bond lengths are:

-

C=S bond: Approximately 1.68 - 1.72 Å.

-

C-N bonds within the thiourea moiety: Ranging from 1.32 to 1.38 Å, indicating partial double bond character.

-

N-N bond: Approximately 1.38 - 1.42 Å.

-

C-Cl bond: Approximately 1.73 - 1.75 Å.

The bond angles around the sp² hybridized carbon and nitrogen atoms in the thiourea core are expected to be close to 120°.

Crystallographic Data of a Related Compound

For comparative purposes, the crystallographic data for a related thiosemicarbazone, 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide, is presented below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.529(3) |

| b (Å) | 9.387(4) |

| c (Å) | 15.538(6) |

| α (°) | 73.926(12) |

| β (°) | 79.730(12) |

| γ (°) | 83.087(13) |

| V (ų) | 1174.2(8) |

| Z | 4 |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding interactions involving the amine and thioamide groups.

Hydrogen Bonding

The N-H groups of the hydrazine and carbothioamide moieties are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms are potential hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in thiosemicarbazide structures.[7]

Caption: A potential dimeric hydrogen bonding motif in this compound.

Other Intermolecular Interactions

In addition to hydrogen bonding, other non-covalent interactions such as C-H···π and π···π stacking interactions involving the 4-chlorophenyl rings may also play a role in stabilizing the crystal structure. The presence of the chlorine atom could also lead to halogen bonding (C-Cl···S or C-Cl···N interactions).

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The analysis of a related compound, rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide, revealed significant contributions from H···H, C···H, S···H, and Cl···H contacts to the overall crystal packing.[9] A similar distribution of contacts would be expected for this compound.

Spectroscopic Correlation

The structural features determined by X-ray crystallography can be correlated with spectroscopic data.

-

FT-IR Spectroscopy: The C=S stretching vibration, typically observed in the range of 800-850 cm⁻¹, and the N-H stretching vibrations around 3100-3400 cm⁻¹ can confirm the presence of the key functional groups.

-

NMR Spectroscopy: The chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra would be consistent with the proposed molecular structure. The chemical shift of the thioamide proton can provide information about its involvement in hydrogen bonding.

Conclusion and Future Directions

This technical guide has outlined the methodologies and expected outcomes for the . Based on the analysis of closely related structures, it is predicted that this compound will exhibit a largely planar conformation with extensive intermolecular hydrogen bonding, likely forming dimeric structures. The 4-chlorophenyl group is expected to participate in weaker intermolecular interactions that contribute to the overall crystal packing.

A definitive crystal structure determination of this compound through single-crystal X-ray diffraction is a crucial next step. This experimental data would provide invaluable insights for understanding its biological activity and would be a significant contribution to the field of medicinal chemistry, enabling more effective rational drug design.

References

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (n.d.). MOROCCAN JOURNAL OF CHEMISTRY. Retrieved January 22, 2026, from [Link]

-

Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. (2015). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Hydrazinecarbothioamide, N-phenyl-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Single-crystal X-ray diffraction structure of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Metho. (2021). Journal of Molecular Structure. Retrieved January 22, 2026, from [Link]

-

Spectroscopic analysis of N-intrashell transitions in Rb-like to Ni-like Yb ions. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2020). MDPI. Retrieved January 22, 2026, from [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

-

Single-crystal X-ray diffraction structure representations of the (a)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (2019). MDPI. Retrieved January 22, 2026, from [Link]

-

A Research into Chiral Thiosemicarbazide Compound: XRD Analysis, Hirshfeld Surface Analysis, and Energy Framework. (2021). ProQuest. Retrieved January 22, 2026, from [Link]

-

Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

N-Methylhydrazinecarbothioamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. turkjps.org [turkjps.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Research into Chiral Thiosemicarbazide Compound: XRD Analysis, Hirshfeld Surface Analysis, and Energy Framework - ProQuest [proquest.com]

- 6. turkjps.org [turkjps.org]

- 7. Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide: A Technical Guide for Researchers

Executive Summary: This technical guide provides an in-depth analysis of the core spectroscopic properties of N-(4-chlorobenzyl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and materials science due to the established biological activities of thiosemicarbazide derivatives. This document serves as a foundational reference for researchers, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide outlines standardized experimental protocols and presents predicted spectral data in clearly structured formats to aid in the unambiguous identification, characterization, and quality control of this compound.

Introduction

Chemical Identity and Significance

This compound belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural motif, which combines a hydrazine core with a thiocarbonyl group, allows for effective chelation of metal ions, a mechanism often implicated in their biological action. The inclusion of a 4-chlorobenzyl moiety can significantly influence the compound's lipophilicity and electronic properties, potentially modulating its biological efficacy and pharmacokinetic profile.

Importance of Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's constitution and connectivity. For drug development professionals, this data is critical for confirming the identity of synthesized compounds, assessing purity, identifying potential impurities, and ensuring batch-to-batch consistency, all of which are fundamental requirements for regulatory submission and clinical progression.

Molecular Structure and Functional Groups

The structure of this compound comprises three key regions: the substituted aromatic ring, the flexible benzyl linker, and the polar hydrazinecarbothioamide headgroup. Understanding the interplay of these components is essential for interpreting the spectroscopic data.

Caption: Figure 2. Proposed ESI-MS Fragmentation Pathway

Table 4: Predicted Key Mass Spectrometry Peaks (ESI+)

| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity Ratio | Assignment |

|---|---|---|

| 216.04 / 218.04 | ~3:1 | [M+H]⁺ (Protonated Molecule) |

| 125.02 / 127.02 | ~3:1 | [C₇H₆Cl]⁺ (Benzylic cleavage) |

| 92.04 | N/A | [CH₆N₃S]⁺ (Protonated thiosemicarbazide) |

Conclusion

The spectroscopic characterization of this compound provides a unique and verifiable fingerprint for its identification. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, with characteristic signals for the 4-chlorobenzyl group and the thiosemicarbazide moiety. IR spectroscopy validates the presence of key functional groups, particularly the various N-H bonds and the C=S group. Finally, high-resolution mass spectrometry confirms the elemental composition via the accurate mass of the molecular ion and its distinctive chlorine isotopic pattern, while fragmentation patterns corroborate the proposed structure. This comprehensive dataset serves as an essential benchmark for any researcher working with this compound, ensuring scientific integrity and enabling further investigation into its potential applications.

References

- Mashima, M. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 47(7), 1087-1093. [Link]

- Khan, M. S., et al. (2023). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. ACS Omega. [Link]

- Mashima, M. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate. [Link]

- Sathyanarayana, S., & Sreekanth, A. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. [Link]

- PubChem. (n.d.). 4-Chlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). ¹³C{¹H}NMR spectrum of compound 1. Retrieved from [Link]

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. [Link]

- ResearchGate. (n.d.). IR spectra of thiosemicarbazide. Retrieved from [Link]

- ResearchGate. (n.d.). 13C NMR spectrum of compound 4. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Cyclohexylidene-4-methyl-3-thiosemicarbazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Khan, M. S., et al. (2023). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. ACS Omega. [Link]

- Molla, M. E., Abser, M. N., & Islam, M. M. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science. [Link]

- Belgur, S. S., Kamble, R. R., & shashikanth, S. (2019). Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4-Chlorobenzaldehyde and Benzaldehyde. Journal of Emerging Technologies and Innovative Research. [Link]

- Tarafder, M. T. H., et al. (2012). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace, The University of Queensland. [Link]

- Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

- Syed, S. B., & Khaleel, A. (2011). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. [Link]

Sources

potential biological activities of hydrazinecarbothioamide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Hydrazinecarbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinecarbothioamide derivatives, a class of compounds characterized by the presence of a thioamide group attached to a hydrazine moiety, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their structural flexibility and ability to coordinate with various metal ions have led to the synthesis of a vast library of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of hydrazinecarbothioamide derivatives, with a focus on their antimicrobial, anticancer, and anticonvulsant properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic promise of this important class of compounds.

Introduction: The Versatile Scaffold of Hydrazinecarbothioamides

Hydrazinecarbothioamides, also known as thiosemicarbazones when the hydrazine nitrogen is substituted with an alkylidene or arylidene group, are compounds of considerable interest in the field of drug discovery.[1] The core structure, featuring a conjugated =N-HN-C=S system, is responsible for their diverse pharmacological properties.[1] The ease of their synthesis and the ability to introduce a wide variety of substituents allow for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutic agents.[2][3] This guide will explore the multifaceted biological potential of these derivatives, providing insights into their mechanisms of action and the experimental methodologies used to assess their efficacy.

General Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives is generally straightforward and cost-effective.[1] A common method involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[3] This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.[3]

Experimental Protocol: Synthesis of (E)-2-benzylidenehydrazinecarbothioamide[3]

-

Dissolve equimolar quantities of thiosemicarbazide (0.01 mol) and benzaldehyde (0.01 mol) in 10 ml of ethanol.

-

Add two drops of acetic acid to the solution.

-

Shake the mixture occasionally for 1 hour at room temperature.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the resultant mixture.

-

Filter the precipitate formed at the filter pump.

-

Wash the precipitate several times with cold water to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the pure (E)-2-benzylidenehydrazinecarbothioamide.

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[4] Hydrazinecarbothioamide derivatives have demonstrated considerable potential in this area, exhibiting activity against a range of bacteria and fungi.[3][5]

Antibacterial and Antifungal Potential

Numerous studies have reported the antimicrobial efficacy of hydrazinecarbothioamide derivatives. For instance, certain novel thiosemicarbazide derivatives incorporating a 1,2,4-triazole moiety have shown significant activity against Staphylococcus aureus and Pseudomonas aeruginosa.[4][6] The structure-activity relationship suggests that the nature of the substituent on the aromatic ring plays a crucial role in determining the antimicrobial potency.[4][5]

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Hydrazinecarbothioamide 2 | S. aureus | 32 | [7] |

| Hydrazinecarbothioamide 2 | B. cereus | 64 | [7] |

| 5e (4-bromophenyl) | S. aureus | - | [4][6] |

| 5g (n-propyl) | S. aureus | - | [4][6] |

| 5e (4-bromophenyl) | P. aeruginosa | - | [4][6] |

| 5g (n-propyl) | P. aeruginosa | - | [4][6] |

Note: Specific MIC values for compounds 5e and 5g were not provided in the abstract, but they were highlighted as having significant activity.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for all hydrazinecarbothioamide derivatives is not fully elucidated and may vary between different compounds and microbial species. However, it is believed that their activity may stem from their ability to chelate essential metal ions required for microbial growth and enzyme function. Additionally, the azomethine group (-C=N-) present in many of these derivatives is considered to be a key pharmacophore responsible for their biological activity.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the target microbial strain (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic chemotherapeutic agents is a continuous endeavor. Hydrazinecarbothioamide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[8][9]

Cytotoxic Effects and Mechanisms of Action

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, inhibit angiogenesis, and interfere with cell cycle progression.[8][10] The conjugated =N-HN-C=S system is considered crucial for their anticancer potential.[1] Some derivatives have been shown to exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and lipoxygenases.[1][9]

Sources

- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. turkjps.org [turkjps.org]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

A Technical Guide to the In Vitro Antibacterial Screening of N-(4-chlorobenzyl)hydrazinecarbothioamide

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Thiosemicarbazide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial effects.[1][2] This technical guide provides a comprehensive, in-depth framework for the in vitro screening of a specific thiosemicarbazide derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide, against clinically relevant bacterial strains. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible screening cascade. It details standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and for assessing Time-Kill Kinetics, adhering to guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[3] This guide is intended for researchers, scientists, and drug development professionals dedicated to the primary evaluation of novel antibacterial candidates.

Introduction: The Case for Novel Antibacterial Scaffolds

The relentless evolution of antibiotic resistance in pathogenic bacteria has severely compromised the efficacy of existing treatments, creating a critical need for new chemical entities with novel mechanisms of action. Thiosemicarbazides and their derivatives represent a versatile chemical scaffold, characterized by the -NH-CS-NH-NH2 moiety, which is crucial for their biological activity.[1][2] This class of compounds has garnered significant attention for its potential as antibacterial, antifungal, and antiviral agents.[1] The proposed mechanism of action for some thiosemicarbazide derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication, thereby leading to bacterial cell death.[1][2][4][5]

This compound is a specific derivative within this class. The presence of a chlorobenzyl group may enhance its biological activity. The primary goal of this guide is to outline a systematic in vitro evaluation process to determine if this compound exhibits clinically relevant antibacterial properties. This process is a critical first step in the drug discovery pipeline, serving to identify and characterize the compound's antimicrobial potential before advancing to more complex studies.

Section 1: Pre-Screening & Logistical Framework

A successful screening campaign is built on a foundation of meticulous preparation. Rushing into assays without addressing these fundamentals can lead to unreliable and misleading data.

Compound Management

-

Synthesis and Purity: The this compound test article must be synthesized with high purity (ideally >95%), confirmed by analytical methods such as NMR and mass spectrometry. Impurities can confound results, leading to false positives or negatives.

-

Solubility and Stock Solution: Thiosemicarbazide derivatives often exhibit poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).[6]

-

Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. However, it is crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can exhibit intrinsic antibacterial activity or affect bacterial growth, thus compromising the validity of the results.

-

Selection of Bacterial Strains

The choice of bacterial strains is critical for assessing the spectrum of activity. A well-rounded initial screening panel should include representatives from both Gram-positive and Gram-negative bacteria, ideally using reference strains recommended by standards organizations.[7][8]

Table 1: Recommended Bacterial Strains for Initial Screening

| Gram Stain | Species | ATCC Strain No. | Relevance |

| Gram-positive | Staphylococcus aureus | ATCC 29213 / 25923 | A major human pathogen, common cause of skin, soft tissue, and bloodstream infections.[7][9][10] |

| Gram-positive | Enterococcus faecalis | ATCC 29212 | A common cause of hospital-acquired infections, including urinary tract infections and endocarditis.[7][9][10] |

| Gram-negative | Escherichia coli | ATCC 25922 | A versatile pathogen responsible for a wide range of infections, including UTIs and sepsis.[7][9][10] |

| Gram-negative | Pseudomonas aeruginosa | ATCC 27853 | An opportunistic pathogen known for its intrinsic resistance and role in hospital-acquired pneumonia and cystic fibrosis infections.[7][9][10] |

-

Expert Insight: Using these specific American Type Culture Collection (ATCC) strains is vital for reproducibility and allows for cross-laboratory comparison of data, as these strains are well-characterized and serve as quality control standards in susceptibility testing.[8]

Media and Reagents

Standardization of growth media is non-negotiable for consistent results.

-

Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the internationally recognized standard medium for routine antimicrobial susceptibility testing of non-fastidious aerobic bacteria.[11][12] Its composition is well-defined and supports the growth of most clinical isolates.

-

Agar Medium: Mueller-Hinton Agar (MHA) should be used for subculturing from broth to determine bactericidal activity.

Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of antibacterial screening. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][12][13] The broth microdilution method is the most common and standardized technique.[3][6][14]

Workflow for MIC Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC

-

Prepare Bacterial Inoculum: Aseptically select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[6] Inoculate into a tube of CAMHB. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

Standardize Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6] This is a critical step; an inoculum that is too high or too low can dramatically alter the MIC result.

-

Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve the desired final concentration range (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control wells).

-

Controls:

-

Growth Control: Wells containing CAMHB and bacteria, but no test compound.

-

Sterility Control: Wells containing CAMHB only, to check for contamination.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay's performance.

-

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[6]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[6]

Section 3: Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC test determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16]

Logical Flow from MIC to MBC

Caption: Logical workflow from MIC results to MBC determination.

Detailed Protocol: MBC Determination

-

Prerequisite: This test is performed directly after a broth microdilution MIC test is completed and read.[11][15]

-

Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a small, fixed volume aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on a control plate (subcultured from the pre-incubation inoculum).

-

MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

-

Interpretation: The relationship between MBC and MIC is crucial. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16] An MBC/MIC ratio > 4 suggests the compound is primarily bacteriostatic.

Section 4: Advanced Characterization: Time-Kill Kinetics Assay

Time-kill assays provide a dynamic picture of antibacterial activity, revealing the rate at which a compound kills bacteria over time.[17][18] This assay is invaluable for understanding concentration-dependent versus time-dependent killing.

Detailed Protocol: Time-Kill Assay

-

Prerequisite: The MIC of the compound against the test organism must be known.[18]

-

Preparation: Prepare several flasks of CAMHB containing this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[18] Also include a drug-free growth control flask.

-

Inoculation: Inoculate each flask with a standardized bacterial inoculum to achieve a starting density of ~5 x 10⁵ CFU/mL.

-

Sampling Over Time: Place the flasks in a shaking incubator at 37°C. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.[18]

-

Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto MHA plates.[18]

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU).

-

Data Analysis: For each concentration and time point, calculate the CFU/mL. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18][19][20]

Section 5: Data Analysis and Interpretation

Table 2: Hypothetical Screening Data for this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |

| E. faecalis ATCC 29212 | 16 | 128 | 8 | Bacteriostatic |

| E. coli ATCC 25922 | 32 | 64 | 2 | Bactericidal |

| P. aeruginosa ATCC 27853 | >128 | >128 | - | Inactive/Resistant |

-

Interpretation of Hypothetical Data: In this example, this compound shows promising bactericidal activity against S. aureus and E. coli. It demonstrates bacteriostatic activity against E. faecalis and appears to be inactive against the highly resistant P. aeruginosa at the concentrations tested. Time-kill curves would further elucidate the dynamics of the bactericidal effect observed.

Conclusion and Future Directions

This guide outlines a rigorous, three-tiered approach for the initial in vitro evaluation of this compound. By systematically determining the MIC, MBC, and time-kill kinetics against a panel of clinically relevant bacteria, researchers can build a robust preliminary profile of the compound's antibacterial potential.

Positive results from this screening cascade would justify advancing the compound to further studies, including:

-

Screening against a broader panel of clinical isolates and resistant strains (e.g., MRSA).

-

Mechanism of action studies to confirm inhibition of targets like DNA gyrase.

-

In vitro toxicology and cytotoxicity assays to assess its safety profile.[6]

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies.

This structured and scientifically-grounded approach ensures that resources are directed toward the most promising candidates in the ongoing search for the next generation of antibacterial therapies.

References

-

Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

-

Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

-

Mah, T.-F. C. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50994. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

-

Karpiuk, I., et al. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

-

ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? Retrieved from [Link]

-

Nitek, M., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(15), 5824. Retrieved from [Link]

-

CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

-

CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

-

Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

-

Nitek, M., et al. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. Molecules, 29(6), 1339. Retrieved from [Link]

-

Stan, D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1038334. Retrieved from [Link]

-

Nitek, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3237. Retrieved from [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of thiosemicarbazide derivatives in bacteria. Retrieved from [Link]

-

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(4), 363-371. Retrieved from [Link]

-

Leeds, J. A., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Journal of Bacteriology, 197(12), 2029-2038. Retrieved from [Link]

-

Bitesize Bio. (2024). Choosing the Right Bacterial Strains for Your Lab. Retrieved from [Link]

-

ResearchGate. (n.d.). List of indicators strains used for antimicrobial screening experiments. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Antibacterial activity of thiosemicarbazide derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. Retrieved from [Link]

-

MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. Retrieved from [Link]

-

Perrone, E., et al. (1984). Synthesis and antibacterial activities of new (alpha-hydrazinobenzyl)cephalosporins. The Journal of Antibiotics, 37(12), 1423-1432. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. microchemlab.com [microchemlab.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. grokipedia.com [grokipedia.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scribd.com [scribd.com]

- 20. emerypharma.com [emerypharma.com]

Initial Cytotoxicity Assessment of N-(4-chlorobenzyl)hydrazinecarbothioamide on Cancer Cell Lines: A Technical Guide

Foreword: The Rationale for Investigating Novel Thiosemicarbazides

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating off-target toxicities. Within this dynamic field, the thiosemicarbazide and thiosemicarbazone scaffold has emerged as a consistently fruitful starting point for the development of novel anticancer agents.[1][2][3] These compounds and their metal complexes have demonstrated a versatile range of biological activities, including potent antiproliferative effects against a spectrum of human cancer cell lines.[4][5][6]

The established mechanisms of action for this class of molecules are compelling, primarily involving the inhibition of key enzymes essential for tumor progression, such as ribonucleotide reductase and topoisomerase II.[1][2][6] Furthermore, their ability to chelate metal ions is recognized as a significant contributor to their cytotoxic effects.[2][7] More recent investigations have also implicated the induction of apoptosis, cell cycle arrest, and the downregulation of enzymes like dihydroorotate dehydrogenase in their anticancer activity.[4][8][9][10]

This technical guide presents a comprehensive framework for the initial in vitro cytotoxicity assessment of a novel thiosemicarbazide derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide . We will delineate a systematic, multi-faceted approach, commencing with broad-spectrum screening and culminating in preliminary mechanistic investigations. The protocols and experimental logic detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust and scientifically rigorous pathway for evaluating the potential of this and other novel chemical entities in the preclinical setting.

I. Compound Profile: this compound

While this compound is a novel entity for the purposes of this guide, its structural motifs are informed by the broader class of thiosemicarbazides. The presence of the 4-chlorobenzyl group introduces a specific lipophilicity and electronic signature that may influence its biological activity and target engagement. The hydrazinecarbothioamide core provides the foundational structure for potential metal chelation and interaction with enzymatic targets. A logical first step in any assessment is the synthesis and characterization of the compound.

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow established protocols for thiosemicarbazide synthesis.[11][12] A common route involves the reaction of 4-chlorobenzylhydrazine with an appropriate isothiocyanate.

Caption: General synthesis and purification workflow for this compound.

Following synthesis, rigorous characterization is paramount to ensure compound identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological testing.

II. Foundational Cytotoxicity Screening: The MTT Assay

The initial assessment of a novel compound's anticancer potential begins with a broad screening against a panel of cancer cell lines to determine its cytotoxic activity and to identify sensitive cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that provides a quantitative measure of cell viability.

Experimental Protocol: MTT Assay

-

Cell Line Selection and Culture:

-

Select a diverse panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate], and HL-60 [leukemia]).

-

Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase using trypsinization.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the treated plates for a standard exposure time, typically 48 or 72 hours.

-

-

MTT Reagent Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Data Presentation: Summarizing Cytotoxicity Data

| Cell Line | Tumor Type | IC₅₀ (µM) after 72h Exposure |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| HCT-116 | Colorectal Carcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |

| HL-60 | Promyelocytic Leukemia | [Experimental Value] |

| Vero | Normal Kidney Epithelial | [Experimental Value] |

Inclusion of a normal, non-cancerous cell line (e.g., Vero) is crucial for a preliminary assessment of selectivity.[4][8]

III. Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death induced by this compound. A compound that induces programmed cell death (apoptosis) is generally considered a more desirable therapeutic candidate than one that causes uncontrolled cell lysis (necrosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The results will segregate the cell population into four quadrants:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.

IV. Investigating Potential Mechanistic Pathways

Based on the known mechanisms of thiosemicarbazides, several key cellular processes can be investigated to provide a preliminary understanding of how this compound exerts its cytotoxic effects.[1][2][6][9]

A. Cell Cycle Analysis

Many cytotoxic agents function by arresting the cell cycle at specific checkpoints, preventing cell division.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

B. Assessment of Mitochondrial Membrane Potential (MMP)

A hallmark of intrinsic apoptosis is the disruption of the mitochondrial membrane potential.

Experimental Protocol: JC-1 Staining

-

Cell Treatment: Treat cells with the compound in a 96-well plate.

-

JC-1 Staining: Add JC-1 reagent to the cells and incubate. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

-

Analysis: The shift from red to green fluorescence can be quantified using a fluorescence plate reader or visualized with a fluorescence microscope.

C. Reactive Oxygen Species (ROS) Generation

The redox activity of thiosemicarbazone complexes is known to be critical to their anticancer activity, often leading to oxidative stress.[7]

Experimental Protocol: DCFH-DA Assay

-

Cell Treatment: Treat cells with the compound.

-

DCFH-DA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-fluorescent compound is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Analysis: Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scielo.br [scielo.br]

- 5. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to Exploring the Anticonvulsant Properties of Novel Hydrazinecarbothioamides

Introduction: The Unmet Need in Epilepsy and the Promise of Hydrazinecarbothioamides

Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately 30% of patients continue to experience seizures, highlighting a critical need for new, more effective therapeutic agents with improved safety profiles.[2] The search for novel anticonvulsants is an active and vital area of medicinal chemistry.[3] Within this landscape, hydrazinecarbothioamides, a versatile class of organic compounds, have emerged as a promising scaffold for the development of potent anticonvulsant agents.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic evaluation of novel hydrazinecarbothioamide derivatives. We will delve into the core mechanistic pillars of anticonvulsant action, detail the gold-standard preclinical screening protocols, and explain the causal logic behind these experimental choices, empowering research teams to effectively identify and advance promising lead candidates.

The Mechanistic Landscape: Key Targets for Anticonvulsant Action

The fundamental basis of a seizure is the excessive, hypersynchronous discharge of neurons. Therefore, effective anticonvulsant drugs act by redressing the balance between neuronal excitation and inhibition.[5] For hydrazinecarbothioamides and related compounds, two primary mechanisms of action are of significant interest: enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[4][5]

Enhancement of GABA-Mediated Inhibition